2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide is a compound that belongs to the class of pyridine carboxamidesIt is known for its antifungal properties and has been studied for its inhibitory effects on succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen substitution reactions can introduce different substituents, affecting the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide involves its interaction with succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungi, leading to their death . Molecular docking studies have shown that the compound can form stable hydrogen bonds and hydrophobic interactions with the active site of succinate dehydrogenase, suggesting a strong binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide: This compound also exhibits antifungal activity and inhibits succinate dehydrogenase.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives have been studied for their anti-inflammatory properties and share a similar structural framework.
Uniqueness
2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which contributes to its distinct biological activity. Its ability to inhibit succinate dehydrogenase with high affinity sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-anilinophenyl)-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-17-12-13(10-11-20-17)18(23)22-16-9-5-4-8-15(16)21-14-6-2-1-3-7-14/h1-12,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZLJSQJMZXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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